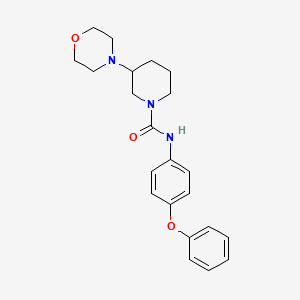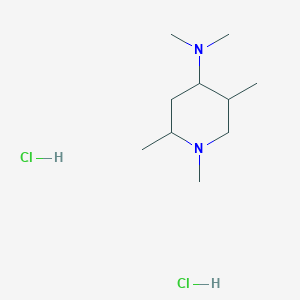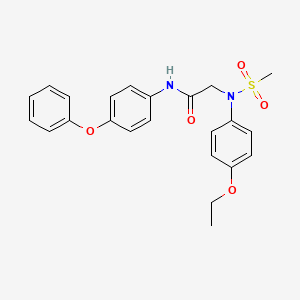
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MP-10 is a piperidine-based compound that has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide is not fully understood. However, it has been suggested that 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide may act as a modulator of ion channels and receptors involved in cell signaling pathways. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which play a critical role in cell signaling and neurotransmitter release. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation by modulating the activity of various signaling pathways. In neurodegenerative disorders, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been shown to have potential analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has several advantages for lab experiments. It has high purity and stability, which allows for reproducible results. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide. One area of research is to further investigate its mechanism of action and identify its molecular targets. This will help to design experiments to study its effects in various diseases. Another area of research is to study the pharmacokinetics and pharmacodynamics of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide in vivo. This will help to determine its potential therapeutic applications and dosage requirements. Finally, more research is needed to study the potential side effects and toxicity of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide in vivo. This will help to determine its safety for use in humans.
Synthesemethoden
The synthesis of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide involves the reaction of 4-phenoxyaniline with 4-chlorobenzonitrile to form 4-phenoxyphenyl 4-cyanobenzene. The resulting compound is then reacted with morpholine to form 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide. The synthesis of 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases. In cancer research, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 3-(4-morpholinyl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been studied for its potential analgesic and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-N-(4-phenoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(25-12-4-5-19(17-25)24-13-15-27-16-14-24)23-18-8-10-21(11-9-18)28-20-6-2-1-3-7-20/h1-3,6-11,19H,4-5,12-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCZDPPMQKMTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-isopropyl-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B6069602.png)
![5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-pyrrolidinyl]-N-ethyl-2-thiophenecarboxamide](/img/structure/B6069606.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B6069610.png)
![1-[3-({[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6069619.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6069626.png)
![methyl 2-({[2-(1-adamantylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6069646.png)
![N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6069647.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6069662.png)

![3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B6069668.png)

![4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6069692.png)
